REACTION_CXSMILES
|
[Mo:1](=O)(=O)=[O:2].C.C1(N)N=C(N)N=C(N)N=1.C1(N)N=C(N)N=C(N)N=1.[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30].C1C(=O)N(Br)C(=O)C1>>[Mo:1]=[O:2].[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30] |f:1.2.3,4.5,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo](=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Mo]=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mo:1](=O)(=O)=[O:2].C.C1(N)N=C(N)N=C(N)N=1.C1(N)N=C(N)N=C(N)N=1.[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30].C1C(=O)N(Br)C(=O)C1>>[Mo:1]=[O:2].[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30] |f:1.2.3,4.5,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo](=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Mo]=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |